

# Application Notes and Protocols: Mouse Model of *Pseudomonas aeruginosa* Keratitis and Besifloxacin Treatment

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Besifloxacin**  
Cat. No.: **B178879**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

*Pseudomonas aeruginosa* is a formidable opportunistic pathogen and a leading cause of bacterial keratitis, particularly in contact lens wearers.<sup>[1]</sup> This infection can lead to rapid corneal destruction, ulceration, and vision loss if not treated promptly and effectively.<sup>[1]</sup> The pathogenesis of *P. aeruginosa* keratitis is multifactorial, involving bacterial virulence factors such as proteases and exotoxins, as well as a potent host inflammatory response that can contribute to tissue damage.<sup>[1][2]</sup> Mouse models of *P. aeruginosa* keratitis are invaluable tools for studying the disease's progression, the host's immune response, and for evaluating the efficacy of novel antimicrobial agents.

**Besifloxacin** is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.<sup>[3]</sup> Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication, transcription, and repair.<sup>[4]</sup> This dual-targeting mechanism is thought to reduce the likelihood of resistance development.<sup>[4]</sup> **Besifloxacin** has demonstrated potent activity against *P. aeruginosa*, including strains resistant to other fluoroquinolones, making it a promising candidate for the treatment of bacterial keratitis.<sup>[5]</sup>

These application notes provide a comprehensive overview and detailed protocols for establishing a mouse model of *P. aeruginosa* keratitis and for evaluating the therapeutic efficacy of **Besifloxacin**.

## Data Presentation

The following tables summarize the expected quantitative outcomes of **Besifloxacin** treatment in an animal model of *P. aeruginosa* keratitis, based on studies in rabbits, which are indicative of the anticipated results in a mouse model.

Table 1: Efficacy of **Besifloxacin** against Quinolone-Resistant *Pseudomonas aeruginosa* (QRPA) in a Rabbit Keratitis Model[5]

| Treatment Group     | Mean Log10 CFU/Cornea ( $\pm$ SEM) |
|---------------------|------------------------------------|
| PBS (Control)       | 7.706 $\pm$ 0.299                  |
| Besifloxacin (0.6%) | 3.875 $\pm$ 0.487                  |
| Gatifloxacin (0.3%) | 5.415 $\pm$ 0.306                  |
| Moxifloxacin (0.5%) | 5.455 $\pm$ 0.503                  |

Table 2: Clinical Scores in a Rabbit Model of QRPA Keratitis Treated with **Besifloxacin**[5]

| Treatment Group     | Mean Clinical Score ( $\pm$ SEM) |
|---------------------|----------------------------------|
| PBS (Control)       | 7.071 $\pm$ 0.356                |
| Besifloxacin (0.6%) | 6.109 $\pm$ 0.321                |
| Gatifloxacin (0.3%) | 7.648 $\pm$ 0.660                |
| Moxifloxacin (0.5%) | 9.047 $\pm$ 0.570                |

## Experimental Protocols

### Preparation of *Pseudomonas aeruginosa* Inoculum

Materials:

- *Pseudomonas aeruginosa* strain (e.g., ATCC 19660, PAO1, or a clinical isolate)
- Tryptic Soy Broth (TSB)
- Tryptic Soy Agar (TSA) plates
- Spectrophotometer
- Sterile saline (0.85% NaCl)
- Centrifuge

**Protocol:**

- Streak the *P. aeruginosa* strain from a frozen stock onto a TSA plate and incubate at 37°C for 18-24 hours.
- Inoculate a single colony into 5 mL of TSB and incubate at 37°C with shaking (200 rpm) for 18-24 hours to generate a stationary phase culture.
- Pellet the bacteria by centrifugation at 5,000 x g for 10 minutes.
- Wash the bacterial pellet twice with sterile saline.
- Resuspend the pellet in sterile saline and adjust the optical density at 600 nm (OD600) to a concentration corresponding to the desired colony-forming units (CFU)/mL (e.g., an OD600 of 0.1 is approximately  $1 \times 10^8$  CFU/mL). The final inoculum should be prepared to deliver the desired CFU in a 5  $\mu$ L volume.
- Perform serial dilutions and plate on TSA to confirm the final bacterial concentration.

## Mouse Model of *Pseudomonas aeruginosa* Keratitis

**Materials:**

- 6- to 8-week-old C57BL/6 mice
- Anesthetic (e.g., ketamine/xylazine cocktail)

- Sterile 26- or 27-gauge needle
- Micropipette and sterile tips
- Prepared *P. aeruginosa* inoculum (e.g.,  $1 \times 10^6$  CFU in 5  $\mu\text{L}$ )

**Protocol:**

- Anesthetize the mice via intraperitoneal injection of the anesthetic cocktail.
- Under a dissecting microscope, gently proptose the left eye.
- Create three parallel incisions on the central cornea using a sterile 26- or 27-gauge needle, being careful not to penetrate the anterior chamber.
- Topically apply 5  $\mu\text{L}$  of the prepared *P. aeruginosa* inoculum onto the scarified cornea.[\[6\]](#)
- Allow the mouse to recover on a warming pad.
- Monitor the animals daily for signs of infection and overall health.

## Besifloxacin Treatment

**Materials:**

- **Besifloxacin** ophthalmic suspension (0.6%)
- Sterile saline (for control group)
- Micropipette and sterile tips

**Protocol:**

- At a predetermined time post-infection (e.g., 6 hours), initiate treatment.
- Divide the infected mice into treatment and control groups.
- For the treatment group, topically apply 5  $\mu\text{L}$  of **Besifloxacin** ophthalmic suspension (0.6%) onto the infected cornea.

- For the control group, apply 5  $\mu$ L of sterile saline.
- Repeat the treatment at desired intervals (e.g., every 8 or 12 hours) for the duration of the study.

## Clinical Scoring of Keratitis

Materials:

- Slit-lamp biomicroscope (optional, but recommended)
- Scoring sheet

Protocol:

- At designated time points (e.g., 24, 48, 72 hours post-infection), examine the infected eyes.
- Grade the severity of keratitis using a standardized scoring system. A common scoring system is as follows:[7]
  - 0: Clear cornea, no signs of infection.
  - 1: Faint opacity, partially covering the pupil.
  - 2: Dense opacity, covering the pupil.
  - 3: Dense opacity, covering the entire anterior segment.
  - 4: Corneal perforation or phthisis bulbi (shrunken, non-functional eye).
- Record the scores for each mouse at each time point.

## Determination of Corneal Bacterial Load

Materials:

- Sterile surgical instruments (forceps, scissors)
- Sterile phosphate-buffered saline (PBS)

- Tissue homogenizer
- TSA plates
- Incubator

**Protocol:**

- At the end of the experiment, humanely euthanize the mice.
- Aseptically excise the corneas from the infected eyes.
- Place each cornea in a microcentrifuge tube containing 1 mL of sterile PBS.
- Homogenize the tissue using a tissue homogenizer.
- Perform serial dilutions of the corneal homogenate in sterile PBS.
- Plate 100  $\mu$ L of each dilution onto TSA plates in triplicate.
- Incubate the plates at 37°C for 24-48 hours.
- Count the colonies on the plates to determine the number of CFU per cornea.

## Myeloperoxidase (MPO) Assay for Neutrophil Infiltration

**Materials:**

- Excised corneas
- Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
- O-dianisidine dihydrochloride
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Spectrophotometer

**Protocol:**

- Homogenize the excised corneas in 1 mL of homogenization buffer.
- Freeze-thaw the homogenate three times to ensure cell lysis.
- Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
- Collect the supernatant.
- In a 96-well plate, add 10 µL of the supernatant to 140 µL of 50 mM phosphate buffer containing 0.167 mg/mL O-dianisidine dihydrochloride.
- Initiate the reaction by adding 10 µL of 0.0005% H<sub>2</sub>O<sub>2</sub>.
- Measure the change in absorbance at 460 nm over time using a spectrophotometer.
- MPO activity can be expressed as units per cornea, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of peroxide per minute at 25°C.

## Visualizations

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the mouse model of *P. aeruginosa* keratitis and **Besifloxacin** treatment.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pathogenesis of *Pseudomonas aeruginosa* Keratitis | Ento Key [entokey.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Besifloxacin: Efficacy and Safety in Treatment and Prevention of Ocular Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different strains of *Pseudomonas aeruginosa* isolated from ocular infections or inflammation display distinct corneal pathologies in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. *Pseudomonas aeruginosa* Keratitis in Knockout Mice Deficient in Intercellular Adhesion Molecule 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishing an experimental *Pseudomonas aeruginosa* keratitis model in mice - Challenges and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Mouse Model of *Pseudomonas aeruginosa* Keratitis and Besifloxacin Treatment]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b178879#mouse-model-of-pseudomonas-aeruginosa-keratitis-and-besifloxacin-treatment>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)